molecular formula C16H14N2O B11862951 N-(1-Methyl-1H-indol-5-yl)benzamide CAS No. 412966-69-9

N-(1-Methyl-1H-indol-5-yl)benzamide

Cat. No.: B11862951
CAS No.: 412966-69-9
M. Wt: 250.29 g/mol
InChI Key: IYEWVEZWCVOVLM-UHFFFAOYSA-N
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Description

N-(1-Methyl-1H-indol-5-yl)benzamide: is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. The compound consists of an indole ring system substituted with a benzamide group, making it a valuable scaffold for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form indole derivatives.

    Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction between an aryl halide and an amine can be used to synthesize N-(1-Methyl-1H-indol-5-yl)benzamide.

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Fischer indole synthesis or Buchwald-Hartwig amination, optimized for higher yields and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid like aluminum chloride.

Major Products:

    Oxidation: Formation of N-(1-Methyl-1H-indol-5-yl)benzoic acid.

    Reduction: Formation of N-(1-Methyl-1H-indol-5-yl)methylamine.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Mechanism of Action

N-(1-Methyl-1H-indol-5-yl)benzamide exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, in biological systems. The indole ring system allows for π-π stacking interactions with aromatic amino acids in proteins, while the benzamide group can form hydrogen bonds with target molecules . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • N-(1-Methyl-1H-indol-3-yl)benzamide
  • N-(1-Methyl-1H-indol-2-yl)benzamide
  • N-(1-Methyl-1H-indol-4-yl)benzamide

Uniqueness: N-(1-Methyl-1H-indol-5-yl)benzamide is unique due to its specific substitution pattern on the indole ring, which can influence its biological activity and chemical reactivity. The position of the benzamide group can affect the compound’s ability to interact with biological targets and its overall pharmacokinetic properties .

Biological Activity

N-(1-Methyl-1H-indol-5-yl)benzamide is an intriguing compound in medicinal chemistry, characterized by its unique structural features that include an indole moiety and a benzamide functional group. This compound has garnered attention due to its potential interactions with various biological targets, influencing several critical pathways.

Structural Characteristics

The structure of this compound allows for diverse biological activities. The indole ring, known for its significant biological roles, contributes to the compound's ability to interact with multiple targets in the body. The specific configuration of the benzamide portion enhances its binding affinity, making it a subject of interest in drug design and development.

Biological Activities

This compound exhibits several notable biological activities:

  • Enzyme Modulation : Studies indicate that this compound can modulate enzyme activity, particularly influencing tubulin polymerization. This suggests potential applications in cancer therapy, as inhibiting tubulin polymerization is a well-known strategy for disrupting cancer cell proliferation.
  • Neuroprotective Effects : Similar to other indole derivatives, this compound may exhibit neuroprotective properties. For instance, related compounds have shown protective effects against oxidative stress in neuronal cells, hinting at potential applications in neurodegenerative diseases .

Mechanistic Insights

Research has revealed that this compound induces apoptosis in cancer cells through several mechanisms:

  • Cell Cycle Arrest : The compound has been shown to arrest cells in the G2/M phase of the cell cycle, which is crucial for preventing cancer cell division .
  • Tubulin Inhibition : It inhibits tubulin polymerization in a manner consistent with known agents like colchicine, further supporting its role as a potential anti-cancer agent .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
N-(2-Methylindolyl)benzamideMethyl group on the indoleVariation in substitution pattern may affect activity
N-(3-Methylindolyl)benzamideMethyl group at the 3-positionDifferent binding affinities due to structural changes
4-Amino-N-Methyl-N-(1-Methylindolyl)methyl-benzamideContains amino and additional methyl groupsPotential for enhanced solubility and bioavailability

This compound stands out due to its specific substitution pattern on both the indole ring and benzamide moiety, which may enhance its binding affinity to certain biological targets compared to other similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the promising biological activities of this compound:

  • Anticancer Activity : In vitro studies demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines, including HeLa and MCF-7 cells, with IC50 values indicating potent activity (e.g., IC50 = 0.34 μM for MCF-7) .
  • Neuroprotective Studies : Related indole-based compounds have shown significant neuroprotective effects against oxidative stress-induced damage in neuronal cell lines, suggesting that this compound may possess similar properties .
  • Mechanistic Studies : Detailed mechanistic investigations revealed that this compound induces apoptosis through mitochondrial pathways and affects cell cycle regulation by targeting specific proteins involved in these processes .

Properties

CAS No.

412966-69-9

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

N-(1-methylindol-5-yl)benzamide

InChI

InChI=1S/C16H14N2O/c1-18-10-9-13-11-14(7-8-15(13)18)17-16(19)12-5-3-2-4-6-12/h2-11H,1H3,(H,17,19)

InChI Key

IYEWVEZWCVOVLM-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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